Cryptomeridiol

Descripción general

Descripción

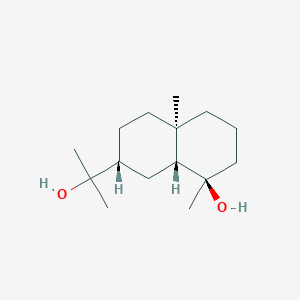

Cryptomeridiol is a naturally occurring sesquiterpenoid compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 . It is known for its presence in various plant species, including Magnolia officinalis and Sonneratia alba . This compound is also referred to as proximadiol in some contexts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cryptomeridiol can be synthesized through the cyclization of farnesyl pyrophosphate, catalyzed by specific sesquiterpene cyclases . The reaction conditions typically involve the use of Saccharomyces cerevisiae as a host for the expression of the cyclase enzyme .

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from natural sources, such as the leaves of Sonneratia alba . The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Cryptomeridiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Oxidation of this compound typically yields ketones or carboxylic acids.

Reduction: Reduction reactions produce alcohols or alkanes.

Substitution: Substitution reactions result in the formation of halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Biological Activities

Cryptomeridiol exhibits several notable biological activities, which can be categorized into the following areas:

Anticancer Properties

This compound has shown significant promise in the treatment of various cancers, particularly hepatocellular carcinoma (HCC). Research indicates that it induces endoplasmic reticulum (ER) stress and activates the orphan nuclear receptor Nur77, which is often silenced in HCC cases. This activation contributes to mitochondrial dysfunction and subsequent cell death in cancer cells .

Case Study:

A study demonstrated that this compound effectively targets the IRE1α-ASK1 signaling pathway, enhancing its therapeutic efficacy against HCC .

Melanogenesis Inhibition

This compound is recognized for its ability to inhibit melanogenesis, making it a potential candidate for skin-whitening agents. It exhibits inhibitory activity on α-MSH-stimulated B16 melanoma cells, which could be beneficial in cosmetic applications aimed at reducing hyperpigmentation .

Research Findings:

A concentration-dependent inhibition of melanin production was observed in vitro, highlighting its potential use in dermatological formulations aimed at skin lightening .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. It has shown low activity against fungi such as Aspergillus niger and Candida albicans, but notable effects against bacterial strains like Staphylococcus aureus .

Data Table: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 26.8 µg/mL |

| Candida albicans | 16 µg/mL |

| Microsporum gypseum | 4.0 µg/mL |

Cosmetic Industry

Due to its skin-whitening properties, this compound is being explored as an ingredient in cosmetic formulations aimed at skin lightening and anti-aging products. Its ability to inhibit melanin production positions it as a valuable asset in skincare products.

Pharmaceutical Development

The compound's anticancer properties have led to investigations into its use as a therapeutic agent for HCC and potentially other malignancies. Its mechanism of action involving ER stress and mitochondrial dysfunction provides a novel approach for cancer therapy .

Mecanismo De Acción

Cryptomeridiol exerts its effects by targeting the orphan nuclear receptor Nur77, which mediates endoplasmic reticulum stress and mitochondrial dysfunction . The compound induces Nur77 to sense IRE1α-ASK1-JNK signaling, leading to the loss of mitochondrial membrane potential and increased production of reactive oxygen species . This mechanism is particularly effective in hepatocellular carcinoma cells, where this compound demonstrates superior anti-cancer activity compared to sorafenib .

Comparación Con Compuestos Similares

Cryptomeridiol is unique among sesquiterpenoids due to its specific biological activities and mechanism of action. Similar compounds include:

Eudesmol: Another sesquiterpenoid with similar structural features but different biological activities.

Sonneratiosides: Eudesmane-type sesquiterpene glycosides isolated from Sonneratia alba, which share the same aglycone structure as this compound.

Proximadiol: An alternative name for this compound, highlighting its structural similarity.

This compound stands out due to its potent therapeutic effects and unique mechanism of action, making it a valuable compound for further research and development.

Actividad Biológica

Cryptomeridiol, a naturally occurring sesquiterpenoid derivative, has garnered attention for its diverse biological activities, particularly in the realm of cancer therapy and antimicrobial effects. This article provides a comprehensive overview of the biological activities associated with this compound, drawing upon recent research findings and case studies.

Chemical Structure and Source

This compound is identified chemically as (1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol. It is primarily isolated from traditional Chinese medicinal plants such as Magnolia officinalis and has been utilized for centuries in folk medicine for various therapeutic purposes .

Recent studies have highlighted the mechanism by which this compound exerts its biological effects. Notably, it has been shown to target the orphan nuclear receptor Nur77, which plays a critical role in mediating endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This interaction is particularly significant in hepatocellular carcinoma (HCC), where this compound induces apoptosis in cancer cells through Nur77 modulation .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. It exhibits significant inhibitory activity against several pathogens. For instance, studies have reported its effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 13.6 |

| Candida albicans | 32 |

| Microsporum gypseum | 8 |

Case Studies and Clinical Relevance

A notable case study involved the application of this compound in a therapeutic context for HCC. The study demonstrated that this compound could effectively induce cell death in HCC cells by enhancing ER stress pathways mediated through Nur77. This finding underscores its potential as a novel therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

(1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKDASYGWYYFIK-QHSBEEBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317282 | |

| Record name | Cryptomeridiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4666-84-6 | |

| Record name | Cryptomeridiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4666-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proximadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptomeridiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXIMADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2KBV9FZ9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cryptomeridiol?

A: this compound has the molecular formula C15H28O2 and a molecular weight of 236.37 g/mol. []

Q2: How is the structure of this compound determined?

A: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments like COSY, HSQC, HMBC), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, ]

Q3: What is the significance of the diol structure in this compound's activity?

A: Studies comparing this compound with β-eudesmol, a related sesquiterpene, suggest that the diol structure in this compound is important for its growth inhibitory activity against certain plants like Robinia pseudoacacia. []

Q4: What are the reported biological activities of this compound?

A4: Research indicates that this compound possesses various biological activities, including:

- Antifungal activity: Exhibits moderate activity against Aspergillus niger, Trichophyton mentagrophytes, and Candida albicans. []

- Anti-inflammatory activity: Demonstrates anti-inflammatory effects in vitro and in vivo, potentially through downregulation of inflammatory cytokines (TNFα, IL1β), NFκB, and enzymes like Cox1, Cox2, and 5-Lox. []

- Melanogenesis inhibitory activity: Inhibits melanogenesis in mouse B16 melanoma cells stimulated with α-MSH, possibly by reducing the protein levels of MITF, tyrosinase, and TRP-2. []

- Platelet-activating factor (PAF) receptor binding inhibition: Shows a significant and concentration-dependent inhibitory effect on PAF receptor binding. []

- Growth-inhibitory activity: Inhibits the growth of radicle and hypocotyl in Robinia pseudoacacia seeds. []

Q5: How does this compound exert its therapeutic effects in hepatocellular carcinoma (HCC)?

A5: Research suggests that this compound exhibits therapeutic efficacy in HCC by:

- Aggravating pre-activated Unfolded Protein Response (UPR): Increases the activity of the IRE1α-ASK1 signaling pathway, commonly elevated in HCC. []

- Activating silenced Nur77: Induces the orphan nuclear receptor Nur77, which senses IRE1α-ASK1-JNK signaling, leading to mitochondrial translocation and loss of mitochondrial membrane potential. []

- Increasing cytotoxic reactive oxygen species (ROS): Aggravated ER stress and mitochondrial dysfunction result in elevated ROS production, ultimately leading to cell death. []

Q6: Can this compound be produced through biotechnological means?

A: Yes, the biosynthesis of this compound has been successfully reconstructed in Saccharomyces cerevisiae using modular pathway engineering and CRISPR-Cas9 systems. [] This approach has shown promising results in improving the yield of this compound production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.